molecular formula C11H11F3N2O2 B3268497 4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one CAS No. 482308-08-7

4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one

Cat. No.: B3268497
CAS No.: 482308-08-7
M. Wt: 260.21 g/mol
InChI Key: VSBLPKFRZOWFSZ-UHFFFAOYSA-N
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Description

4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of a trifluoromethyl group, an amino group, and a morpholinone ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with morpholine, followed by catalytic reduction. The reaction conditions often include the use of potassium carbonate as a base and hydrazine with palladium on carbon (Pd/C) as the reducing agent .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the catalytic reduction process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrazine and palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium carbonate are employed under mild conditions.

Major Products

The major products formed from these reactions include various substituted morpholinone derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one is unique due to the combination of the trifluoromethyl group, amino group, and morpholinone ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-[4-amino-2-(trifluoromethyl)phenyl]morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)8-5-7(15)1-2-9(8)16-3-4-18-6-10(16)17/h1-2,5H,3-4,6,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBLPKFRZOWFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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